molecular formula C18H30 B15166278 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene CAS No. 306274-39-5

1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene

Cat. No.: B15166278
CAS No.: 306274-39-5
M. Wt: 246.4 g/mol
InChI Key: DRYSQAQRTBEIBY-UHFFFAOYSA-N
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Description

1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene is an organic compound with a unique structure that includes a tetrahydroindene core substituted with three propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene typically involves the alkylation of tetrahydroindene with propyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the tetrahydroindene, followed by the addition of propyl bromide or propyl chloride to introduce the propyl groups.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are selected to ensure efficient reaction kinetics and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon can reduce any unsaturated bonds present in the molecule.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, which can further undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Fully saturated hydrocarbons.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Pharmaceutical Research: Potential use in the development of new drugs due to its structural similarity to biologically active compounds.

    Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its mechanism would depend on its interaction with specific molecular targets, such as enzymes or receptors, influencing their activity and leading to a biological response.

Comparison with Similar Compounds

  • 1,2,3-Tripropyl-4,5,6,7-tetrahydro-1H-indene
  • 1,2,3-Tripropyl-4,5,6,7-tetrahydro-3H-indene
  • 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-naphthalene

Uniqueness: 1,2,3-Tripropyl-4,5,6,7-tetrahydro-2H-indene is unique due to its specific substitution pattern and the presence of the tetrahydroindene core. This structure imparts distinct chemical and physical properties, making it valuable for specific applications where similar compounds may not be as effective.

Properties

CAS No.

306274-39-5

Molecular Formula

C18H30

Molecular Weight

246.4 g/mol

IUPAC Name

1,2,3-tripropyl-4,5,6,7-tetrahydro-2H-indene

InChI

InChI=1S/C18H30/c1-4-9-14-15(10-5-2)17-12-7-8-13-18(17)16(14)11-6-3/h14H,4-13H2,1-3H3

InChI Key

DRYSQAQRTBEIBY-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=C2CCCCC2=C1CCC)CCC

Origin of Product

United States

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